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Abstract
Lophophorine is a non-phenolic tetrahydroisoquinoline alkaloid isolated from cacti of the

Lophophora genus, notably Lophophora williamsii (Peyote).[1][2] While less studied than its

well-known counterpart, mescaline, lophophorine exhibits distinct pharmacological activities.

This technical guide provides a comprehensive overview of the current understanding of

lophophorine's pharmacological profile, including its known physiological effects, and inferred

mechanisms of action. Due to a scarcity of specific quantitative data in publicly accessible

literature, this document synthesizes available qualitative information and outlines general

experimental methodologies relevant to its pharmacological assessment.

Introduction
Lophophorine, also known as N-methylanhalonine, is a constituent of the complex alkaloid

mixture found in the Peyote cactus.[1] Structurally distinct from the hallucinogenic

phenethylamines like mescaline, lophophorine belongs to the class of non-phenolic

tetrahydroisoquinolines.[1][2] Preliminary research and anecdotal reports indicate that

lophophorine does not produce hallucinogenic effects in humans. Instead, its primary

documented effects are convulsant actions in animal models and vasodilator effects in humans.

Additionally, compounds within its structural class have been noted for moderate inhibitory

activity against monoamine oxidase A (MAO-A). This guide aims to consolidate the existing

knowledge on lophophorine for researchers, scientists, and drug development professionals.
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Physicochemical Properties
Property Value Source

Chemical Name N-methylanhalonine

Molecular Formula C13H17NO3

Molecular Weight 235.28 g/mol

Class
Non-phenolic

Tetrahydroisoquinoline Alkaloid

Source
Lophophora genus (e.g.,

Lophophora williamsii)

Pharmacodynamics
The precise molecular targets of lophophorine have not been extensively characterized. The

available data points towards several potential mechanisms of action that warrant further

investigation.

In Vitro Data
Quantitative in vitro data for lophophorine, such as receptor binding affinities (Ki) and

functional potencies (EC50), are not readily available in the reviewed literature. The following

table summarizes the qualitative findings.

Target Assay Type Result Reference

Monoamine Oxidase

A (MAO-A)

Enzyme Inhibition

Assay

Moderate Inhibition

(IC50 not specified)

In Vivo Data
In vivo studies have provided the most significant insights into the pharmacological effects of

lophophorine.
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Effect Species Dose Observations Reference

Vasodilation Human 20 mg (oral)

Immediate

headache, warm

flushed feeling.

Effects

dissipated within

an hour.

Convulsant Rodents Not specified

Produces

strychnine-like

convulsions.

Pharmacokinetics
Detailed pharmacokinetic studies on lophophorine, including absorption, distribution,

metabolism, and excretion (ADME) parameters, have not been published. The lipophilic nature

of the molecule suggests it may cross the blood-brain barrier.

Experimental Protocols
The following sections describe generalized experimental protocols that would be suitable for a

detailed pharmacological characterization of lophophorine.

Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of lophophorine for a panel of CNS receptors.

Methodology:

Membrane Preparation: Prepare cell membranes from cell lines expressing the receptor of

interest or from homogenized brain tissue.

Competitive Binding Assay: Incubate the membranes with a known radiolabeled ligand for

the target receptor and varying concentrations of lophophorine.

Separation: Separate bound from free radioligand by rapid filtration.
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Quantification: Measure the radioactivity of the filters using a scintillation counter.

Data Analysis: Determine the IC50 value (concentration of lophophorine that inhibits 50% of

the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff

equation.

Preparation

Assay Data Analysis

Receptor Membranes

IncubationRadiolabeled Ligand

Lophophorine (Varying Concentrations)

Filtration (Separation) Scintillation Counting IC50 Determination Ki Calculation (Cheng-Prusoff)

Click to download full resolution via product page

Figure 1. General workflow for a competitive radioligand binding assay.

Functional Assays
Objective: To determine the functional activity (e.g., agonist, antagonist, inverse agonist) and

potency (EC50) of lophophorine at specific receptors.

Methodology (Example: G-protein coupled receptor activation):

Cell Culture: Use a cell line stably expressing the receptor of interest and a reporter system

(e.g., cAMP-responsive element-luciferase).

Compound Treatment: Treat the cells with varying concentrations of lophophorine.

Signal Detection: Measure the reporter gene expression (e.g., luminescence) or second

messenger levels (e.g., cAMP, Ca2+).
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Data Analysis: Plot the response against the log concentration of lophophorine to determine

the EC50 and maximum effect (Emax).

In Vivo Convulsant Activity Model
Objective: To characterize the dose-response relationship of lophophorine-induced

convulsions in rodents.

Methodology:

Animal Acclimation: Acclimate male Swiss Webster mice to the laboratory conditions.

Dose Administration: Administer varying doses of lophophorine intraperitoneally.

Behavioral Observation: Observe the animals for a set period for the onset, duration, and

severity of convulsive behaviors (e.g., clonic, tonic-clonic seizures).

Data Analysis: Determine the convulsive dose 50 (CD50) using probit analysis.

Signaling Pathways
The specific signaling pathways modulated by lophophorine are currently unknown. Based on

its observed effects, the following are hypothesized pathways.

Hypothesized Mechanism of Vasodilation
The vasodilation observed in humans could be mediated through several pathways, including

modulation of vascular smooth muscle tone. A possible mechanism could involve the inhibition

of voltage-gated calcium channels or the activation of potassium channels, leading to

hyperpolarization and relaxation of the smooth muscle cells. Another possibility is the

stimulation of nitric oxide (NO) production in endothelial cells.
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Figure 2. Hypothesized signaling pathways for lophophorine-induced vasodilation.

Hypothesized Mechanism of Convulsant Activity
The strychnine-like convulsions suggest a potential interaction with inhibitory neurotransmitter

systems. Strychnine is a potent antagonist of glycine receptors. Alternatively, lophophorine
could interfere with GABAergic neurotransmission, either by blocking GABAA receptors or by

inhibiting GABA synthesis or release. The moderate MAO-A inhibition could also contribute to

an increase in synaptic monoamine levels, potentially leading to neuronal hyperexcitability.
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Figure 3. Hypothesized mechanisms of lophophorine-induced convulsant activity.

Conclusion and Future Directions
Lophophorine presents an intriguing pharmacological profile characterized by convulsant and

vasodilator activities. However, the current body of knowledge is largely qualitative, and a

significant research gap exists regarding its molecular targets, signaling pathways, and

pharmacokinetic properties. Future research should prioritize a systematic in vitro screening to

identify its primary receptor and enzyme interactions, followed by detailed in vivo studies to

elucidate the mechanisms underlying its physiological effects. Such studies will be crucial for

understanding the full therapeutic and toxicological potential of this natural product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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